molecular formula C8H3ClF3NS B6590710 2-Chloro-7-(trifluoromethyl)benzo[d]thiazole CAS No. 1175277-66-3

2-Chloro-7-(trifluoromethyl)benzo[d]thiazole

Cat. No. B6590710
CAS RN: 1175277-66-3
M. Wt: 237.63 g/mol
InChI Key: QBUHIHDWDWLQQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-7-(trifluoromethyl)benzo[d]thiazole is a chemical compound with the molecular formula C8H3ClF3NS . It is a liquid at room temperature and should be stored in an inert atmosphere between 2-8°C .


Molecular Structure Analysis

The molecular structure of 2-Chloro-7-(trifluoromethyl)benzo[d]thiazole consists of a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom) substituted with a chlorine atom and a trifluoromethyl group . The InChI code for this compound is 1S/C8H3ClF3NS/c9-7-13-5-3-1-2-4(6(5)14-7)8(10,11)12/h1-3H .


Physical And Chemical Properties Analysis

2-Chloro-7-(trifluoromethyl)benzo[d]thiazole has a molecular weight of 237.63 . It is a liquid at room temperature and should be stored in an inert atmosphere between 2-8°C .

Safety and Hazards

This compound is labeled with the GHS06 pictogram, indicating that it is toxic. The hazard statements associated with this compound are H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 2-Chloro-7-(trifluoromethyl)benzo[d]thiazole are not available, thiazole derivatives in general have been the subject of extensive research due to their diverse biological activities . Future research may focus on exploring new synthesis methods, investigating the mechanisms of action, and developing new applications for these compounds.

Mechanism of Action

properties

IUPAC Name

2-chloro-7-(trifluoromethyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NS/c9-7-13-5-3-1-2-4(6(5)14-7)8(10,11)12/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUHIHDWDWLQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=C(S2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7-(trifluoromethyl)benzo[d]thiazole

Synthesis routes and methods

Procedure details

The title compound was prepared from 2-fluoro-3-trifluoromethylaniline via 2-mercapto-7-trifluoromethyl-1,3-benzothiazole as described for 2,5-dichloro-1,3-benzothiazole except that in the first step the reaction mixture was heated to 90° C. for 4 h.
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